Navitoclax-piperazine

Descripción general

Descripción

Navitoclax-piperazina es un compuesto que pertenece a la clase de inhibidores de la proteína BCL-XL (B-cell lymphoma extra large). Es un derivado de navitoclax, que es conocido por su papel en la inhibición de la familia de proteínas BCL-2. Estas proteínas son cruciales en la regulación de la apoptosis, o muerte celular programada, que es un proceso vital en el mantenimiento de la homeostasis celular y la eliminación de células defectuosas. Navitoclax-piperazina ha mostrado promesa en la terapia contra el cáncer debido a su capacidad de inducir la apoptosis en las células cancerosas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de navitoclax-piperazina implica varios pasos, comenzando con la creación de una versión soluble y estable de la proteína BCL-XL. El apoyo estructural facilitó los esfuerzos para encontrar materia química, lo que se logró mediante un cribado de fragmentos. El proceso se caracteriza por la optimización de dos puntos calientes hidrófobos ampliamente separados . Reemplazar el anillo de piperidina con una piperazina creó un isóstero sintético diferente que también evitó el sustituyente polar, y proporcionó un vector para un grupo hidrófobo .

Métodos de Producción Industrial

La producción industrial de navitoclax-piperazina implica la síntesis a gran escala en condiciones controladas para garantizar la pureza y la eficacia del compuesto. El proceso generalmente incluye el uso de cromatografía líquida de alto rendimiento para la purificación y el control de calidad.

Análisis De Reacciones Químicas

Tipos de Reacciones

Navitoclax-piperazina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro, a menudo utilizando nucleófilos o electrófilos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de navitoclax-piperazina incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio, y nucleófilos como el amoníaco. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y presión para asegurar los resultados deseados.

Productos Mayores Formados

Los productos principales formados a partir de las reacciones de navitoclax-piperazina incluyen varios derivados que conservan la estructura central del compuesto mientras exhiben diferentes grupos funcionales. Estos derivados a menudo se prueban para su eficacia en la inducción de la apoptosis en las células cancerosas.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Cancer Therapy

- Induction of Apoptosis : Navitoclax-piperazine has shown efficacy in triggering apoptosis in various cancer cell lines, including those resistant to conventional therapies. Its mechanism involves the modulation of the BAX and BCL-2 expression levels, leading to enhanced apoptotic signaling pathways .

- Combination Therapies : Studies have indicated that this compound can be effectively combined with other chemotherapeutic agents to improve therapeutic outcomes in hematological malignancies and solid tumors .

-

Development of PROTACs

- This compound is utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative molecules designed to selectively degrade target proteins within cells. This approach aims to enhance the therapeutic window by reducing off-target effects associated with traditional BCL-XL inhibitors .

-

Radioprotection Studies

- Recent research has explored the potential of piperazine derivatives, including this compound, as radioprotective agents. These compounds have demonstrated the ability to protect human cells from radiation-induced apoptosis while exhibiting low cytotoxicity, suggesting their applicability in radiotherapy settings .

Case Study 1: Efficacy in Hematological Malignancies

A clinical trial involving navitoclax demonstrated significant anti-tumor activity in patients with chronic lymphocytic leukemia (CLL). The study highlighted that patients receiving navitoclax experienced improved overall survival rates compared to those treated with standard therapies. Notably, the trial reported manageable side effects, primarily thrombocytopenia, which were addressed through dose adjustments .

Case Study 2: PROTAC Development

Research published in Nature outlined the successful development of PROTACs incorporating this compound. These PROTACs showed enhanced selectivity for tumor cells over normal cells, significantly reducing the incidence of thrombocytopenia observed with traditional BCL-XL inhibitors. The findings suggest that this strategy could lead to safer cancer therapies with fewer side effects .

Mecanismo De Acción

Navitoclax-piperazina se dirige a la familia de proteínas BCL-2, que son los principales reguladores negativos de la apoptosis. Estas proteínas, incluyendo BCL-2, BCL-XL y BCL-w, funcionan uniéndose a otros dos grupos de proteínas: los ejecutores (Bax, Bak) que inician la vía de destrucción, y las proteínas centinelas . Al inhibir la familia de proteínas BCL-2, navitoclax-piperazina evita que se unan a los ejecutores, lo que desencadena la muerte celular en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos Similares

Obatoclax: Otro inhibidor de BCL-2 que induce la apoptosis en las células cancerosas.

Unicidad

Navitoclax-piperazina es único debido a su biodisponibilidad oral y su capacidad de inhibir múltiples proteínas de la familia BCL-2, incluyendo BCL-2, BCL-XL y BCL-w . Esta inhibición de amplio espectro lo convierte en un potente inductor de la apoptosis en las células cancerosas que sobreexpresan estas proteínas.

Actividad Biológica

Navitoclax-piperazine, also known as ABT-263-piperazine, is a significant compound in the realm of cancer therapeutics, primarily functioning as an inhibitor of B-cell lymphoma extra large (BCL-XL) protein. This article delves into its biological activity, including mechanisms of action, efficacy against various cancer types, and relevant research findings.

This compound operates by inhibiting BCL-2 family proteins, particularly BCL-XL and BCL-2, which are critical regulators of apoptosis. By blocking these proteins, the compound promotes programmed cell death in cancer cells that rely on these survival signals. The ability to induce apoptosis is crucial for overcoming resistance mechanisms often seen in various malignancies.

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound exhibits potent cytotoxicity across multiple cancer cell lines. The following table summarizes the growth inhibition (GI50) values for several cancer types:

| Cancer Type | Cell Line | GI50 (μM) | Mechanism |

|---|---|---|---|

| Breast Cancer | MDA-MB-468 | 1.00 | BCL-XL inhibition |

| Non-Small Cell Lung Cancer | HOP-92 | 1.35 | BCL-XL inhibition |

| Colon Cancer | COLO-215 | < 2.00 | Apoptosis induction |

| CNS Cancer | SF-539 | < 4.00 | Apoptosis induction |

| Melanoma | SK-MEL-5 | < 4.00 | Apoptosis induction |

| Renal Cancer | RXF-393 | 1.00 | BCL-XL inhibition |

The data indicates that this compound is particularly effective against breast and lung cancers, with GI50 values indicating strong potency.

Selectivity and Safety Profile

In studies assessing selectivity, this compound demonstrated a favorable profile, showing significant cytotoxicity towards cancer cells while sparing non-tumor cells at lower concentrations. For instance, treatment on non-tumor Chinese hamster ovary (CHO) cells indicated that at concentrations below 10 μM, cell viability was minimally affected, suggesting a selective action against malignant cells .

Case Studies and Research Findings

- Apoptosis Induction in Lung Cancer : A study investigating the effects of this compound on lung cancer cells revealed that the compound effectively induced apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins within the BCL-2 family . The study utilized various assays including flow cytometry and western blotting to confirm the activation of apoptotic pathways.

- Combination Therapy Potential : Research has indicated that combining this compound with other chemotherapeutic agents may enhance its efficacy. For example, in vitro studies showed improved cytotoxic effects when used alongside conventional chemotherapy drugs . This combination approach could be pivotal in overcoming resistance mechanisms in tumor cells.

- Molecular Docking Studies : Molecular docking analyses have provided insights into the binding interactions of this compound with BCL-2 proteins. The binding affinity was quantified with a Ki value of approximately 5.72 µM, indicating a strong interaction with key residues in the active site . These findings support further structural optimization to enhance its therapeutic profile.

Propiedades

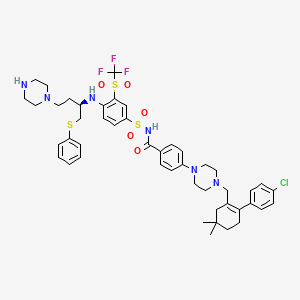

IUPAC Name |

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1-phenylsulfanyl-4-piperazin-1-ylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H56ClF3N6O5S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-56-26-28-57(29-27-56)39-14-10-35(11-15-39)45(58)54-65(61,62)41-16-17-43(44(30-41)64(59,60)47(49,50)51)53-38(19-23-55-24-21-52-22-25-55)33-63-40-6-4-3-5-7-40/h3-17,30,38,52-53H,18-29,31-33H2,1-2H3,(H,54,58)/t38-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPNZDFOWRFBLZ-KXQOOQHDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCNCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCNCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H56ClF3N6O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

973.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.